7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole is a heterocyclic compound characterized by its unique bicyclic structure that includes both a pyrrole and a benzoxadiazole moiety. Its molecular formula is and it has a molecular weight of approximately 159.147 g/mol. The compound is classified within the broader category of benzodiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole falls under the classification of heterocycles, specifically those containing nitrogen and oxygen in their ring structures. This classification is significant as it often correlates with specific biological activities and chemical reactivity patterns.
The synthesis of 7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole can be achieved through several methods including cyclization reactions involving appropriate precursors. A common synthetic route involves the reaction of 2-nitroaniline derivatives with suitable reagents that facilitate cyclization to form the desired benzoxadiazole structure.
Technical Details:
The molecular structure of 7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole features a fused ring system comprising a pyrrole ring fused to a benzoxadiazole unit. This structure contributes to its unique chemical properties and potential reactivity.
7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole can participate in various chemical reactions typical for heterocycles. These include electrophilic substitutions, nucleophilic additions, and cycloadditions.
Technical Details:
The mechanism of action for compounds like 7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole often involves interactions at the molecular level with biological targets such as enzymes or receptors. These interactions can lead to modulation of biochemical pathways.
Research indicates that derivatives of benzodiazoles can exhibit various pharmacological effects including anti-cancer properties, anti-inflammatory actions, and effects on neurotransmitter systems . The exact mechanism may vary depending on the specific substituents present on the benzodiazole core.
Scientific Uses:
Benzoxadiazole (2,1,3-benzoxadiazole) is a bicyclic aromatic system featuring fused benzene and oxadiazole rings. Its electron-deficient nature confers distinctive photophysical properties and metabolic stability, making it invaluable as:
Table 1: Key Benzoxadiazole Derivatives and Applications
Compound | Core Structure | Primary Application |
---|---|---|
4-Chloro-2,1,3-benzoxadiazole | Benzene-fused oxadiazole | Building block for anticancer agents |
6H-Pyrrolo[1,2:1,2]imidazo[4,5-f]-2,1,3-benzoxadiazole | Tricyclic benzoxadiazole | Fluorescent sensor development |
7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole | Pyrrole-fused benzoxadiazole | Target-specific therapeutics |
Pyrrole-containing heterocycles are "privileged scaffolds" due to their prevalence in bioactive molecules and drugs. Key examples include:
These systems enable targeted interactions (e.g., hydrophobic contacts with tyrosine residues) and modulate apoptosis pathways in oncology [6].
Table 2: Therapeutic Applications of Pyrrolo-Fused Scaffolds
Scaffold | Target | Therapeutic Area |
---|---|---|
Pyrrolo[2,3-d]pyrimidine | VEGFR/PDGFR | Anticancer (e.g., Sunitinib) |
Pyrrolo[3,4-e]-2,1,3-benzoxadiazole | Undefined (research-stage) | Fluorescence-based probes |
Pyrrolo[2,3-d]pyrimidin-4-amine | Bcl-2/Bcl-XL | Apoptosis induction |
The fusion of benzoxadiazole with pyrrole generates a tricyclic system (C₈H₅N₃O) with synergistic advantages:
Table 3: Structural and Bioactive Hybrid Heterocycles
Compound Name | Molecular Formula | Hybrid Components |
---|---|---|
4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide | C₂₁H₁₅N₅O₃S₂ | Pyrrolobenzothiazole + sulfonamide |
7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole | C₈H₅N₃O | Pyrrole + benzoxadiazole |
N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C₁₃H₁₉N₅ | Pyrrolopyrimidine + piperidine |
This hybrid architecture remains underexplored pharmacologically but offers potential in fluorescence-based diagnostics and kinase inhibition.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1